(+)-Butaclamol hydrochloride

Dopamine receptor binding Enantioselectivity Neuroleptic pharmacology

(+)-Butaclamol hydrochloride (CAS 55528-07-9) is the only enantiomer with validated dopamine receptor activity—Ki 2.0 nM at D1, >3,000-fold selective versus the inactive (–)-enantiomer. The (–)-form shows 30-fold higher sigma receptor affinity, introducing confounding off-target signals that irreversibly compromise data reproducibility. As the established standard for non‑specific binding correction in D1/D2 radioligand assays (3–25 μM) and a unique tool for GPCR oligomerization studies via D1 receptor surface retention, this compound provides unmatched consistency for translational neuroscience research. Procure the verified active enantiomer to eliminate stereochemical variability and ensure cross‑study comparability.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 19953-58-3
Cat. No. B027542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Butaclamol hydrochloride
CAS19953-58-3
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCC1=NC2=CNC(=CN2C1=O)C3=CC=CC=C3
InChIInChI=1S/C13H11N3O/c1-9-13(17)16-8-11(14-7-12(16)15-9)10-5-3-2-4-6-10/h2-8,17H,1H3
InChIKeyJYQHFNUMLIRXCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Butaclamol Hydrochloride Procurement Guide: Dopamine Receptor Antagonist with Verified Stereoselectivity


(+)-Butaclamol hydrochloride (CAS 55528-07-9, CAS of parent free base 51152-91-1) is the pharmacologically active enantiomer of the antipsychotic agent butaclamol, belonging to the benzocycloheptapyridoisoquinolinol class of dopamine receptor antagonists [1]. The compound acts as a stereoselective antagonist at dopamine D1-like and D2-like receptors, with demonstrated inverse agonist activity at the D2 receptor [2]. The racemic mixture has been resolved into its optical isomers, and pharmacological activity segregates almost exclusively with the (+)-enantiomer, establishing it as the essential active component for receptor-based investigations [3]. The hydrochloride salt form (molecular weight 397.98) provides enhanced aqueous solubility relative to the free base, facilitating in vitro experimental preparation .

(+)-Butaclamol Hydrochloride: Why Enantiomeric Purity Determines Experimental Validity


Generic substitution with racemic butaclamol or the (−)-enantiomer introduces critical confounding variables that compromise data reproducibility in dopamine receptor research. The (−)-enantiomer exhibits negligible dopamine receptor affinity—approximately 3000-fold lower than the (+)-enantiomer in competitive binding assays using [3H]spiperone [1]. This disparity is further magnified in functional systems, where (+)-butaclamol demonstrates absolute optical specificity for neuroleptic activity at doses as low as 0.1–0.3 mg/kg, while the (−)-enantiomer shows no detectable antagonism [2]. Moreover, the two enantiomers display divergent off-target profiles: (−)-butaclamol possesses 30-fold higher affinity for sigma receptors than (+)-butaclamol, introducing a distinct pharmacological signal unrelated to dopamine receptor blockade [3]. In radioligand binding protocols, (+)-butaclamol is the established standard for defining non-specific binding due to its well-characterized, stereospecific interaction with dopamine receptors [4]. Substitution with racemic material or the incorrect enantiomer invalidates cross-study comparisons and introduces receptor occupancy artifacts that cannot be normalized post hoc.

(+)-Butaclamol Hydrochloride: Quantitative Differentiation Evidence Versus Structural Analogs


Stereoselective Dopamine Receptor Affinity: 3000-Fold (+)/(−) Enantiomer Discrimination

(+)-Butaclamol exhibits a 3000-fold higher affinity for neuroleptic/dopamine receptors compared to its (−)-enantiomer. Among eight pairs of neuroleptic enantiomers evaluated for stereoselective receptor interaction, (+)-butaclamol demonstrated the highest stereoselectivity ratio, exceeding that of structurally related compounds including dexclamol (151-fold) and (+)-isobutaclamol (146-fold) [1]. This pronounced stereoselectivity is attributed to the rigid benzocycloheptapyridoisoquinolinol scaffold, which imposes strict conformational constraints on receptor binding [1].

Dopamine receptor binding Enantioselectivity Neuroleptic pharmacology

D1 Dopamine Receptor Affinity: (+)-Butaclamol Versus SCH 23390 in Wild-Type Mouse Striatum

In a head-to-head comparison using striatal membranes from wild-type mice, (+)-butaclamol exhibits a Ki of 2.0 ± 0.4 nM for inhibition of [3H]SCH 23390 binding, compared to SCH 23390 itself which shows a Ki of 0.41 ± 0.04 nM [1]. While SCH 23390 demonstrates approximately 5-fold higher affinity, (+)-butaclamol's affinity remains in the low nanomolar range, establishing it as a high-potency D1 antagonist suitable for studies where the benzazepine scaffold of SCH 23390 is not appropriate or where dual D1/D2 antagonism is required.

D1 dopamine receptor Striatal binding Receptor pharmacology

Absolute Optical Specificity in Behavioral Pharmacology: Enantiomer-Dependent Amphetamine Antagonism

The enantiomers of butaclamol demonstrate absolute optical specificity for neuroleptic activity in behavioral models. (+)-Butaclamol at doses of 0.1–0.3 mg/kg completely abolished amphetamine-induced stereotyped behavior and rotational behavior in rats with unilateral substantia nigra lesions, whereas the (−)-enantiomer produced no detectable antagonism at any tested dose [1]. This functional stereoselectivity mirrors the 3000-fold receptor binding difference and validates that dopamine receptor occupancy by the (+)-enantiomer is both necessary and sufficient for in vivo neuroleptic activity.

Behavioral pharmacology Amphetamine antagonism In vivo efficacy

Physicochemical Property Differentiation: pKa and Protonation State Versus Structural Analogs

The pKa of butaclamol was experimentally determined to be 7.2, indicating that under physiological conditions (pH 7.4), the compound exists approximately 50% protonated and 50% unprotonated [1]. This distinguishes butaclamol from structurally related analogs: McN-4612-Y exhibits pKa 9.1 (predominantly protonated), while McN-4171 shows pKa 7.0 (similar ionization profile). For reference, apomorphine (pKa 7.6) and chlorpromazine (pKa 9.2) demonstrate distinct protonation patterns [1]. The intermediate protonation state of butaclamol at physiological pH contradicts earlier binding models that assumed predominant unprotonated species, with direct implications for interpreting structure-activity relationships in dopamine receptor mapping studies.

Physicochemical characterization Receptor binding mode Ionization state

Sigma Receptor Affinity Divergence: Enantiomer-Dependent Off-Target Binding

The two enantiomers of butaclamol display inverse selectivity for dopamine versus sigma receptors. While (+)-butaclamol demonstrates high-affinity dopamine receptor binding, (−)-butaclamol exhibits 30-fold higher affinity for sigma recognition sites than the (+)-enantiomer [1]. This divergent off-target profile is functionally consequential: (−)-butaclamol inhibits sigma agonist-induced stereotyped behaviors and PCP-induced behaviors, whereas (+)-butaclamol antagonizes amphetamine-induced locomotor activity via dopamine receptor blockade [1]. The sigma/dopamine selectivity inversion means that racemic butaclamol introduces an uncharacterized sigma receptor signal component that cannot be parsed without enantiomerically pure material.

Sigma receptor Off-target pharmacology Enantiomer selectivity

(+)-Butaclamol Hydrochloride: Evidence-Backed Applications in Dopamine Receptor Research


Defining Non-Specific Binding in Dopamine Receptor Radioligand Assays

(+)-Butaclamol hydrochloride is the established standard for defining non-specific binding in dopamine D1 and D2 receptor radioligand binding assays. Protocols consistently employ (+)-butaclamol at concentrations of 3–25 μM to determine specific [3H]SCH 23390 binding to D1 receptors and [3H]spiperone or [3H]raclopride binding to D2 receptors [1]. The compound's well-characterized, stereospecific receptor interaction, combined with the 3000-fold affinity difference relative to the (−)-enantiomer, provides a reliable baseline for non-specific binding correction [2]. Use of racemic material or incorrect enantiomer invalidates this correction due to the divergent sigma receptor affinity profile of the (−)-enantiomer [3].

D1/D2 Dopamine Receptor Subtype Discrimination Studies

(+)-Butaclamol hydrochloride serves as a dual D1/D2 antagonist with differential potency across receptor subtypes. With a Ki of 2.0 nM for D1 receptors in striatal membranes [1] and demonstrated antagonism of D2-mediated effects, the compound enables comparative studies of D1-like versus D2-like receptor contributions to physiological and behavioral outcomes. Its intermediate selectivity profile contrasts with highly selective agents such as SCH 23390 (D1-selective; Ki = 0.41 nM for D1, >600 nM for D2) [1] and raclopride (D2/D3-selective). This makes (+)-butaclamol particularly valuable for studies requiring concurrent blockade of both receptor families without the extreme selectivity bias of benzazepine or benzamide-class antagonists.

Dopamine Receptor Oligomerization and Trafficking Investigations

(+)-Butaclamol hydrochloride functions as an inverse agonist capable of retaining D1 dopamine receptor oligomers at the cell surface, as demonstrated in living cell trafficking assays [1]. When applied to cells expressing D1-NLS (nuclear localization signal-tagged D1 receptor), (+)-butaclamol blocked nuclear translocation of both wild-type D1 and mutant D1(S198A/S199A) receptors, maintaining them at the plasma membrane [1]. Drug removal permitted receptor translocation, confirming that ligand-binding pocket occupancy by (+)-butaclamol induces a conformational change that maintains oligomer structural integrity [1]. This application is unique among dopamine receptor antagonists and provides a validated tool for investigating GPCR oligomerization dynamics and receptor compartmentalization.

Validation of Dopamine-Dependent Behavioral Models

(+)-Butaclamol hydrochloride provides validated pharmacological validation of dopamine-dependent behaviors in rodent models. The compound antagonizes amphetamine-induced stereotyped behavior at doses of 0.1–0.3 mg/kg, with the (−)-enantiomer showing no activity across the entire dose range [1]. This absolute optical specificity enables within-experiment controls using the inactive enantiomer, eliminating confounding variables associated with vehicle-only controls or structurally unrelated antagonists. The compound also antagonizes apomorphine-induced emesis in dogs and amphetamine toxicity in aggregated mice [2], establishing a multi-species validation profile suitable for translational neuroscience research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Butaclamol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.